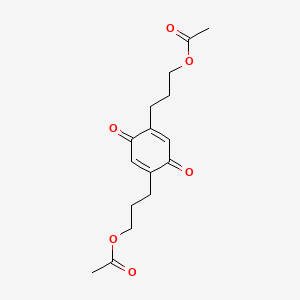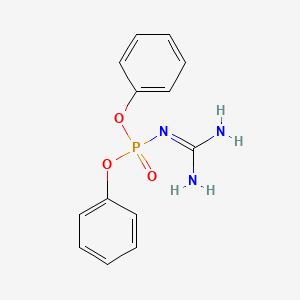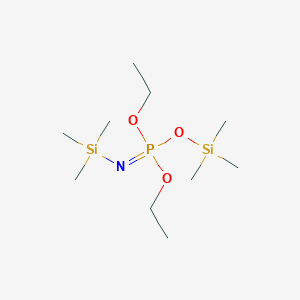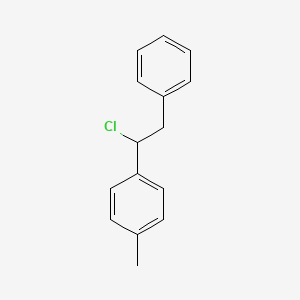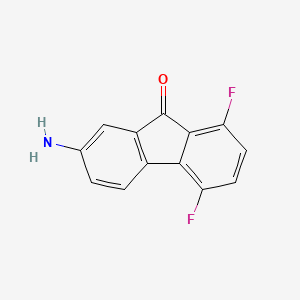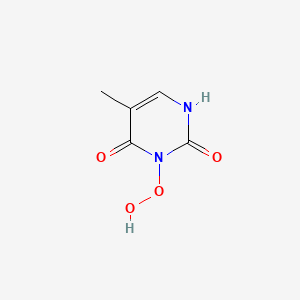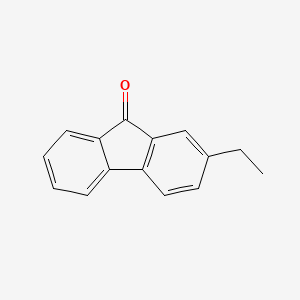
Nonatetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonatetracontane is a higher alkane with the chemical formula C₄₉H₁₀₀ . It is a long-chain hydrocarbon consisting of 49 carbon atoms and 100 hydrogen atoms. This compound is part of the alkane family, which are saturated hydrocarbons with single bonds between carbon atoms. This compound is typically found in natural sources such as crude oil and can be synthesized in the laboratory.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.
Industrial Production Methods
Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nonatetracontane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.
Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Nonatetracontane has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography for boiling point determination.
Biology: Studied for its role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.
Mécanisme D'action
Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Nonatetracontane is unique due to its long carbon chain. Similar compounds include other higher alkanes such as:
- Hexadecane (C₁₆H₃₄)
- Octadecane (C₁₈H₃₈)
- Eicosane (C₂₀H₄₂)
- Triacontane (C₃₀H₆₂)
Compared to these compounds, this compound has a higher molecular weight and melting point, making it more suitable for specific industrial applications such as high-temperature lubricants and waxes.
Propriétés
Numéro CAS |
7098-27-3 |
|---|---|
Formule moléculaire |
C49H100 |
Poids moléculaire |
689.3 g/mol |
Nom IUPAC |
nonatetracontane |
InChI |
InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
Clé InChI |
QPGZDOBTQZCJFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



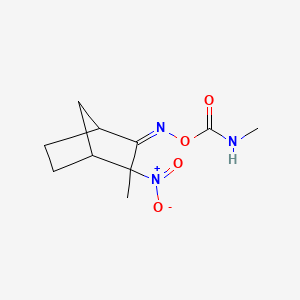
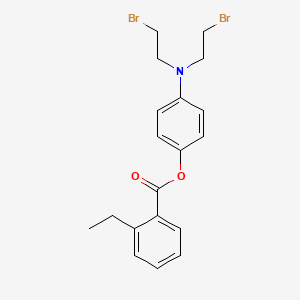

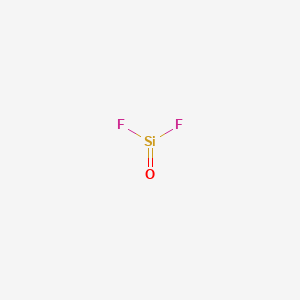
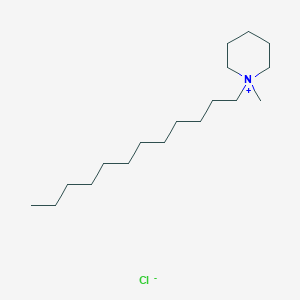
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
